N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide
Overview
Description
N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenylmethane backbone, with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 2,4-difluoroaniline with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure high purity of the final product. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylmethanesulfonamide derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- N-(2,4-difluorophenyl)-3-phenylpropionamide
- N-(2,4-difluorophenyl)-4-phenylbutyramide
Uniqueness
N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The fluorine atoms enhance its stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-phenylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c14-11-6-7-13(12(15)8-11)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZWXPKVPKBADJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244436 | |
Record name | N-(2,4-Difluorophenyl)benzenemethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331847-74-6 | |
Record name | N-(2,4-Difluorophenyl)benzenemethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331847-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Difluorophenyl)benzenemethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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